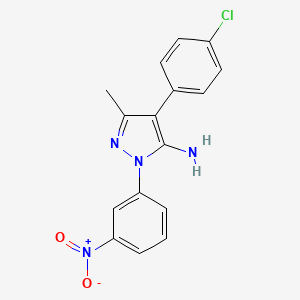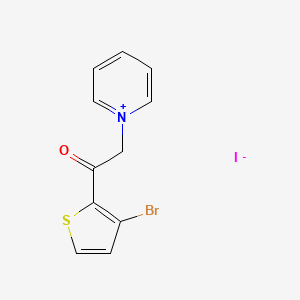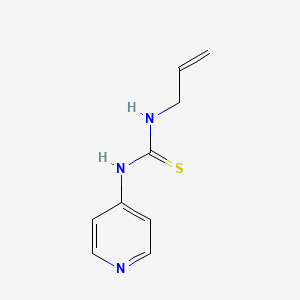
1-Allyl-3-(pyridin-4-yl)thiourea
Vue d'ensemble
Description
1-Allyl-3-(pyridin-4-yl)thiourea is a compound that has been studied for various applications, including its potential use as a ligand in metal complexes and its biological activities. The compound is characterized by the presence of an allyl group, a pyridinyl group, and a thiourea moiety, which can interact with metal ions and biological targets .
Synthesis Analysis
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines. For instance, 1-allyl-3-(2-pyridyl)thiourea can be synthesized by reacting allyl isothiocyanate with 2-aminopyridine . Similarly, 1-allyl-3-(2-chlorobenzoyl)thiourea was synthesized via a modified Schotten-Baumann reaction, which is a nucleophilic substitution reaction of allylthiourea on 2-chlorobenzoyl chloride . These methods demonstrate the versatility of thiourea synthesis, which can be adapted to incorporate various substituents and achieve desired properties.
Molecular Structure Analysis
The molecular structure of thiourea derivatives is crucial for their interaction with biological targets and metal ions. For example, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea adopts a syn-anti-configuration around the sulfur atom, which influences its stability and reactivity . The molecular geometry, vibrational frequencies, and chemical shift values can be determined using spectroscopic methods and computational studies, such as density functional theory (DFT) .
Chemical Reactions Analysis
Thiourea derivatives can undergo various chemical reactions, including intramolecular cyclization, which can lead to the formation of heterocyclic compounds. For instance, N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thioureas can undergo intramolecular heterocyclization to yield 1,3-thiazin-4-one and 1,3-thiazoline derivatives . These reactions expand the chemical diversity of thiourea compounds and can be exploited for the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The compound's stability, reactivity, and interaction with metal ions can be studied through various spectroscopic techniques, including UV-Vis, IR, and NMR spectroscopy. The coordination of thiourea derivatives to metal ions can lead to changes in the electronic structure, as observed in the UV-Vis and IR spectra of Pd(II) complexes with 1-allyl-3-(2-pyridyl)thiourea . These properties are essential for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
Metal Complex Formation
1-Allyl-3-(pyridin-4-yl)thiourea has been studied for its role as a bidentate ligand in forming metal complexes. For instance, it forms various configurations with nickel, including tetrahedral, octahedral, and planar structures. The equilibria and spectral parameters of these complexes have been explored, suggesting complex interactions between the pyridine and thiourea units of the ligand (Ahmed & Bose, 1969). Additionally, palladium (II) complexes with 1-allyl-3-(2-pyridyl)thiourea have been synthesized and characterized, revealing interesting shifts in UV-Vis and IR spectra due to ligand-metal charge-transfer bands (Orysyk et al., 2011).
Corrosion Inhibition
Research indicates that derivatives of thiourea, including this compound, may act as corrosion inhibitors. For example, a study on 1-(2-pyridyl)-2-thiourea showed its effectiveness as a corrosion inhibitor for mild steel in an acidic medium (Zhang et al., 2018).
Anticorrosive Properties and Structural Analysis
The anticorrosive properties of similar compounds, such as 4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, have been investigated, offering insights into how this compound might function in similar applications. These studies involve the use of electrochemical impedance spectroscopy and scanning electron microscopy to understand the protective films formed by these compounds on metal surfaces (Orhan et al., 2012).
Molecular Docking and Cytotoxicity Studies
Further, the molecular docking, DNA binding, cytotoxicity, and density functional theory (DFT) studies of thiourea derivatives, like 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea, provide a framework for understanding the interaction of these compounds with biological systems. This research could offer insights into the potential biomedical applications of this compound (Mushtaque et al., 2016).
Potential as Chelating Ligands
This compound and its derivatives have been shown to be effective chelating agents. The nature of substituents significantly impacts the compositions and structures of complexes formed with metals like palladium. Such studies highlight the potential of these compounds in catalysis or material science (Zborovskii et al., 2015).
Synthesis and Characterization
The synthesis and characterization of these compounds, including their crystal structures and interaction with other chemical entities, are crucial for understanding their potential applications in various fields of research. Studies such as the synthesis of Schiff bases containing the 1,2,4-triazole ring provide valuable insights into the chemical properties and reactivity of this compound (Mobinikhaledi et al., 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
Thiourea derivatives, in general, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiourea derivatives can interact with various biological targets due to the presence of both soft (sulfur) and hard (nitrogen) donor atoms . This allows them to form complexes with various biological targets, potentially leading to a variety of biological effects.
Biochemical Pathways
Thiourea derivatives have been reported to exhibit antitumor, antiviral, antimicrobial, and antiparasitic activities, suggesting that they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (19327 g/mol) and solid physical form suggest that it may have reasonable bioavailability .
Result of Action
A related compound, 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea, has been shown to have significant antiproliferative effects on various cancer cell lines, suggesting that 1-allyl-3-(pyridin-4-yl)thiourea may have similar effects .
Action Environment
The compound is known to be stable at room temperature and is typically stored in a refrigerator , suggesting that it may be sensitive to heat.
Analyse Biochimique
Biochemical Properties
1-Allyl-3-(pyridin-4-yl)thiourea plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, this compound can interact with proteases, leading to the inhibition of protein degradation processes. Additionally, it may form complexes with metal ions, which can further influence its biochemical interactions and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating specific signaling pathways. It can also modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of key metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, resulting in competitive inhibition. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. The compound’s ability to chelate metal ions also plays a role in its molecular interactions and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or extreme temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity and therapeutic benefits, such as anti-inflammatory or anticancer effects. At higher doses, this compound can cause adverse effects, including toxicity to vital organs and disruption of normal physiological processes. It is essential to determine the optimal dosage range to maximize therapeutic efficacy while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The interaction of this compound with metabolic enzymes can also influence metabolic flux and the levels of key metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound may bind to proteins or other biomolecules, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals or post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, in the nucleus, the compound may interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it may affect energy production and metabolic processes .
Propriétés
IUPAC Name |
1-prop-2-enyl-3-pyridin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h2-4,6-7H,1,5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYGOTJXHYURJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3-Chlorophenyl)methoxy]-3-[(3-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3035414.png)
![2-(4-Chlorophenyl)-1-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-1-ethanone](/img/structure/B3035416.png)
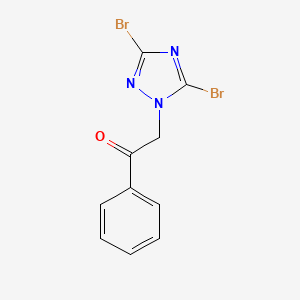

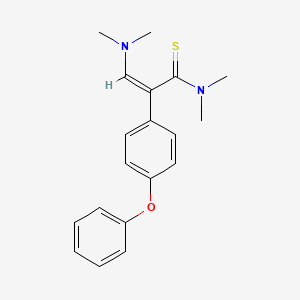
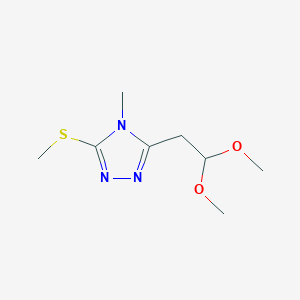

![4-chloro-1-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)benzene-1,2-diamine hydrochloride](/img/structure/B3035426.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-N-ethyl-1H-pyrazole-1-carboxamide](/img/structure/B3035427.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-1-(phenylsulfonyl)-1H-pyrazole](/img/structure/B3035428.png)
![{5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B3035430.png)
